trans-maxacalcitol

Stereochemistry Vitamin D3 Analogs Synthetic Chemistry

trans-Maxacalcitol (CAS 929721-98-2) is the stereochemically defined Impurity A of maxacalcitol, essential for validated HPLC/LC-MS impurity profiling in pharmaceutical development. Its ≥98% purity and unique C5 trans-configuration ensure method accuracy, system suitability, and regulatory compliance for ANDA/DMF submissions. Unlike parent drug substitution, this traceable standard guarantees exact molecular identity for quantitation.

Molecular Formula C26H42O4
Molecular Weight 418.6
CAS No. 929721-98-2
Cat. No. B602417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-maxacalcitol
CAS929721-98-2
SynonymsImpurity A of Maxacalcitol
Molecular FormulaC26H42O4
Molecular Weight418.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Maxacalcitol (CAS 929721-98-2) Procurement Guide: Isomer-Specific Vitamin D3 Analog for Targeted Research Applications


trans-Maxacalcitol (CAS 929721-98-2) is a synthetic stereoisomer of maxacalcitol, a vitamin D3 analog and vitamin D receptor (VDR) activator . Also designated as Impurity A of Maxacalcitol , this compound is structurally related to the clinically used agent 22‑oxacalcitriol, with which it shares a C26H42O4 molecular formula and a molecular weight of approximately 418.6 g/mol . Its primary utility lies in pharmaceutical analytical and impurity profiling studies, where it serves as a characterized reference standard to support maxacalcitol drug substance development and quality control . As a research‑grade material intended for in vitro applications, trans‑maxacalcitol is not approved for human therapeutic use .

Why trans‑Maxacalcitol (CAS 929721‑98‑2) Is Not Interchangeable with Maxacalcitol or Other Vitamin D3 Analogs in Critical Workflows


Simple substitution of trans‑maxacalcitol with the parent drug maxacalcitol or alternative vitamin D3 analogs is not scientifically valid in key research and quality control contexts. trans‑Maxacalcitol is defined as a specific stereoisomer (Impurity A) of maxacalcitol, arising from total inversion of the cis‑C5 configuration to the trans‑C5 isomer via a sulforene intermediate [1]. This stereochemical difference can lead to distinct chromatographic retention characteristics and, potentially, divergent biological activity profiles [2]. In pharmaceutical analytical development, trans‑maxacalcitol serves as a traceable impurity reference standard essential for method validation, stability testing, and regulatory submission (e.g., ANDA, DMF) . Using the parent compound or an unrelated analog in place of this characterized impurity would compromise analytical specificity, method accuracy, and regulatory compliance. The unique CAS registry number 929721‑98‑2 and verified purity level (e.g., ≥98% by HPLC) [3] further underscore its non‑substitutable role in workflows requiring exact molecular identity and quantitation.

trans‑Maxacalcitol (CAS 929721‑98‑2) Quantitative Differentiation Evidence vs. Maxacalcitol and Vitamin D3 Analog Comparators


Stereochemical Configuration and Synthetic Access: trans‑C5 vs. cis‑C5 Isomer

trans‑Maxacalcitol is the C5‑trans stereoisomer of maxacalcitol, whereas the clinically used form (maxacalcitol/22‑oxacalcitriol) possesses the cis‑C5 configuration. This stereochemical inversion was accomplished stereoselectively via a sulforene intermediate, enabling the isolation and biological evaluation of the trans‑C5 isomer [1]. The precise structural assignment is critical for impurity identification and analytical method development [2].

Stereochemistry Vitamin D3 Analogs Synthetic Chemistry

Analytical Purity Specification: HPLC Purity ≥98%

Commercial offerings of trans‑maxacalcitol specify a purity of ≥98% by HPLC [1]. This high level of chemical purity, coupled with full characterization, positions trans‑maxacalcitol as a reliable impurity reference standard for maxacalcitol drug substance analysis . In contrast, the parent drug maxacalcitol is typically supplied at ≥97–98% purity, but its impurity profile is more complex and may contain trans‑maxacalcitol as a contaminant .

Analytical Chemistry Quality Control Impurity Profiling

Regulatory Utility: Designated Impurity A of Maxacalcitol

trans‑Maxacalcitol is explicitly designated as Impurity A of maxacalcitol and is offered as a fully characterized reference standard for use in pharmaceutical research, including ANDA and DMF submissions, quality control, method validation, and stability studies . This regulatory‑aligned categorization distinguishes it from other vitamin D3 analogs such as calcitriol, calcipotriol, or tacalcitol, which are not recognized as maxacalcitol impurities [1].

Pharmaceutical Development Regulatory Compliance ANDAs

Class‑Wide Biological Activity: VDR Agonism and Calcemic Potential

As a vitamin D3 analog, trans‑maxacalcitol is structurally related to maxacalcitol, which is a known VDR agonist with limited calcemic activity compared to calcitriol [1]. Maxacalcitol suppresses PTH mRNA expression in vitro and in vivo, with a VDR transcriptional activity EC50 of 159.7 nM in a luciferase reporter assay [2]. While direct binding or activity data for trans‑maxacalcitol are not currently available in public literature, its stereochemical relationship to maxacalcitol suggests potential VDR engagement that may differ from the cis‑isomer due to conformational constraints [3]. This class‑level inference provides a rationale for selecting trans‑maxacalcitol in comparative pharmacology studies aimed at understanding structure‑activity relationships among vitamin D3 stereoisomers.

Vitamin D Receptor VDR Agonist Calcemic Activity

Recommended Application Scenarios for trans‑Maxacalcitol (CAS 929721‑98‑2) in Analytical and Pharmaceutical Development


Pharmaceutical Impurity Profiling and Method Validation

trans‑Maxacalcitol is employed as Impurity A reference standard in HPLC and LC‑MS methods to quantify and monitor this specific stereoisomer in maxacalcitol drug substance and finished product. Its high purity (≥98% by HPLC) [1] and full characterization support compliance with regulatory guidelines for impurity testing . Procurement of trans‑maxacalcitol from qualified vendors ensures method accuracy, system suitability, and reproducibility across development, stability, and QC batches.

Stereochemical Structure‑Activity Relationship (SAR) Studies

In preclinical pharmacology, trans‑maxacalcitol serves as a stereochemically defined comparator to maxacalcitol (cis‑C5) and other vitamin D3 analogs to probe the influence of C5 geometry on VDR binding affinity and downstream signaling. Although direct binding data for trans‑maxacalcitol are not yet publicly reported, its availability as a pure isomer enables well‑controlled experiments to delineate stereochemical determinants of calcemic vs. non‑calcemic activity [2].

Synthetic Intermediate and Process Chemistry

As documented in patent literature, trans‑maxacalcitol and its derivatives are used as synthetic intermediates in the stereoselective preparation of maxacalcitol [3]. Laboratories engaged in process optimization or alternative synthetic route development for maxacalcitol will require trans‑maxacalcitol as a key starting material or intermediate for reaction monitoring and final product purity assessment.

Technical Documentation Hub

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